molecular formula C15H13NO2 B016168 (R)-(-)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-96-2

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B016168
CAS No.: 95093-96-2
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-SNVBAGLBSA-N
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Description

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Modification and Stabilization

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole has been identified as an effective colorant and thermal stabilizer in polymer blends, particularly in poly(vinyl chloride) (PVC). It contributes to the stabilization of PVC by hindering the evolution of hydrogen chloride, potentially through an aromatic alkylation reaction (Pielichowski & Hamerton, 1998).

Synthesis and Properties of Carbazole-Containing Polymers

N-(2,3-epoxypropyl)carbazoles and their oligomers have been examined for their physicochemical, optical, photophysical, and electrical properties. These compounds and the polymers derived from them are of interest due to their practical applications in various fields (Akhmedov et al., 1990).

Development of Novel Immunosenors

4-aminobenzoic acid-reduced graphene oxide nanocomposites, involving the epoxy ring opening reaction of this compound, have been used to develop electrochemical immunosensors for sensitive detection of contaminants like aflatoxin B1 in food products. This highlights its potential in creating advanced sensing materials (Shi et al., 2020).

Enhancement of Photoluminescence in Materials

Studies have shown that the addition of 9-(2,3epoxypropyl)carbazole to epoxy resins can significantly enhance their photoluminescence properties, which is crucial for applications in optoelectronics and display technologies (Mandowska et al., 2009).

Application in Polyurethanes

The epoxide ring of 9-(2,3-epoxypropyl)carbazole can react to form oligoetherols, which are then used to synthesize linear polyurethanes. These compounds demonstrate potential for creating versatile and customizable polyurethane materials (Lubczak, 2008).

Electron Transfer in Enzymatic Systems

This compound is also relevant in biological contexts, such as in the study of electron transfer between ferredoxin and oxygenase components in the Rieske nonheme iron oxygenase system, which is essential for understanding enzymatic reactions at a molecular level (Ashikawa et al., 2006).

Mechanism of Action

The mechanism of action of “®-(-)-4-(2,3-Epoxypropoxy)carbazole” is not specified in the search results. As a biochemical used in proteomics research , it may interact with proteins in specific ways, but further details would require more specialized resources.

Future Directions

The future directions of research involving “®-(-)-4-(2,3-Epoxypropoxy)carbazole” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, disease mechanisms, drug discovery, and more.

Properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538537
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95093-96-2
Record name 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95093-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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